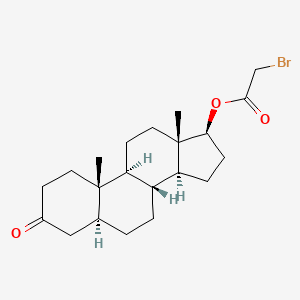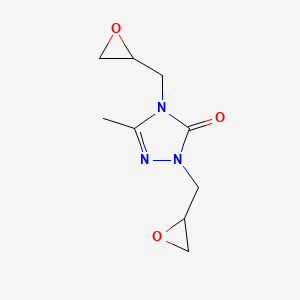
2,5-ジヒドロキシ安息香酸メチル
概要
説明
科学的研究の応用
Methyl 2,5-dihydroxybenzoate has several applications in scientific research:
作用機序
Target of Action
Methyl 2,5-dihydroxybenzoate, also known as Methyl gentisate, is an alkyl ester of gentisic acid It is reported to show less cytotoxic and mutagenic activity than hydroquinone , suggesting that it may interact with cellular components involved in cytotoxicity and mutagenesis.
Mode of Action
It is known to have a potential to inhibit melanogenesis , which is the process of melanin production in the skin. This suggests that the compound may interact with enzymes or other proteins involved in the melanogenesis pathway.
Biochemical Pathways
Given its potential to inhibit melanogenesis , it can be inferred that it may affect the biochemical pathways involved in the production of melanin, a pigment responsible for the color of the skin, hair, and eyes.
Pharmacokinetics
The pharmacokinetic properties of Methyl 2,5-dihydroxybenzoate include fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of Methyl 2,5-dihydroxybenzoate is reported to be 23% . These properties suggest that the compound is rapidly absorbed and cleared from the system, which may influence its bioavailability and therapeutic potential.
Result of Action
It is reported to show less cytotoxic and mutagenic activity than hydroquinone . This suggests that the compound may have protective effects against cellular damage and mutations.
Safety and Hazards
Methyl 2,5-dihydroxybenzoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .
生化学分析
Biochemical Properties
Methyl 2,5-dihydroxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit melanogenesis, which suggests interactions with enzymes involved in melanin synthesis . Additionally, the compound’s planar crystal structure may facilitate its binding to specific biomolecules, affecting their function .
Cellular Effects
Methyl 2,5-dihydroxybenzoate impacts various cell types and cellular processes. It has been shown to exhibit less cytotoxicity and mutagenicity compared to hydroquinone, indicating a safer profile for cellular applications . The compound influences cell signaling pathways, gene expression, and cellular metabolism, potentially through its interactions with enzymes and proteins involved in these processes .
Molecular Mechanism
At the molecular level, Methyl 2,5-dihydroxybenzoate exerts its effects through several mechanisms. It may bind to specific biomolecules, altering their activity. For example, its inhibition of melanogenesis suggests that it may interact with enzymes involved in melanin production . Additionally, the compound’s planar structure may facilitate its binding to other biomolecules, influencing their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2,5-dihydroxybenzoate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2,5-dihydroxybenzoate is relatively stable, but its effects may diminish over time due to degradation . Long-term studies in vitro and in vivo are necessary to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of Methyl 2,5-dihydroxybenzoate vary with different dosages in animal models. Studies have shown that higher doses may lead to toxic or adverse effects, while lower doses may be more beneficial . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
Methyl 2,5-dihydroxybenzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes various metabolic transformations, including methylation, sulfate conjugation, and glucuronidation . These metabolic pathways influence the compound’s bioavailability and activity within the body.
Transport and Distribution
Within cells and tissues, Methyl 2,5-dihydroxybenzoate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its overall activity and effectiveness.
Subcellular Localization
Methyl 2,5-dihydroxybenzoate’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2,5-dihydroxybenzoate can be synthesized from 2,5-dihydroxybenzoic acid. The typical synthetic route involves the esterification of 2,5-dihydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of methyl 2,5-dihydroxybenzoate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
化学反応の分析
Types of Reactions: Methyl 2,5-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products include quinones or carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the substituent introduced.
類似化合物との比較
- Methyl 2,4-dihydroxybenzoate
- Methyl 3,5-dihydroxybenzoate
- Ethyl 2,5-dihydroxybenzoate
Comparison: Methyl 2,5-dihydroxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Ethyl 2,5-dihydroxybenzoate, while similar, has different physical properties due to the ethyl group instead of the methyl group .
特性
IUPAC Name |
methyl 2,5-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDPKUKRQHHZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175841 | |
| Record name | Methyl dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | Methyl 2,5-dihydroxybenzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20812 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2150-46-1 | |
| Record name | Methyl 2,5-dihydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl gentisate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,5-dihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL DIHYDROXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS28B004KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of Methyl 2,5-dihydroxybenzoate?
A1: While the provided research articles don't extensively delve into biological activity, Methyl 2,5-dihydroxybenzoate was identified as a constituent of Illicium dunnianum . Additionally, it was shown to be a substrate for a novel chlorogenic acid esterase, Tan410, demonstrating its potential for biotransformation .
Q2: What are the structural characteristics of Methyl 2,5-dihydroxybenzoate?
A2: Methyl 2,5-dihydroxybenzoate is an organic compound with the molecular formula C8H8O4. Its structure comprises a benzene ring with a methyl ester group and two hydroxyl groups attached. The crystal structure is stabilized by extensive hydrogen-bonding interactions, forming centrosymmetrically related dimers .
Q3: Can you elaborate on the applications of Methyl 2,5-dihydroxybenzoate in synthetic chemistry?
A3: Methyl 2,5-dihydroxybenzoate plays a crucial role as a starting material for synthesizing more complex molecules. Specifically, its bis(triflates) derivative is a key substrate in palladium(0)-catalyzed Suzuki cross-coupling reactions. This reaction pathway has been successfully employed to synthesize functionalized para-terphenyls and meta-terphenyls , demonstrating its versatility in constructing complex aromatic systems.
Q4: What makes the Suzuki cross-coupling reactions involving Methyl 2,5-dihydroxybenzoate derivatives unique?
A4: The Suzuki cross-coupling reactions utilizing bis(triflates) of Methyl 2,5-dihydroxybenzoate exhibit remarkable site-selectivity . The reaction preferentially occurs at the carbon atom C-5, offering a controlled approach to building specific terphenyl isomers. This selectivity is crucial in organic synthesis for obtaining the desired product with high purity and yield.
Q5: Are there any interesting observations regarding the fluorescence of Methyl 2,5-dihydroxybenzoate?
A5: Interestingly, Methyl 2,5-dihydroxybenzoate is a product of the sonochemical hydroxylation of Methyl p-cyanobenzoate. This reaction yields a bright blue fluorescence, suggesting its potential as a fluorescent chemosensor . This fluorescent property opens avenues for its application in analytical chemistry and materials science.
Q6: What is the significance of identifying Methyl 2,5-dihydroxybenzoate in Illicium dunnianum?
A6: The identification of Methyl 2,5-dihydroxybenzoate in Illicium dunnianum contributes to the understanding of the plant's chemical composition . This discovery may pave the way for further investigations into the potential biological activities and applications of this plant and its constituents.
Q7: What analytical techniques are typically used to characterize Methyl 2,5-dihydroxybenzoate?
A7: Methyl 2,5-dihydroxybenzoate is commonly characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) . These techniques provide valuable information about the compound's structure, purity, and molecular weight.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-hydroxy-2-methyl-6-[[3,5,10,12-tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1195197.png)



![3,5-diamino-N-[2-[[3-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethylamino]-3-oxopropyl]-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1195203.png)



![(2S)-2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3-iodophenyl]propanoic acid](/img/structure/B1195209.png)


![ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B1195216.png)


